N-(4-oxo-4-(quinolin-8-ylamino)butyl)-2-phenylbutanamide

Monoamine oxidase Enzyme inhibition Selectivity

N-(4-oxo-4-(quinolin-8-ylamino)butyl)-2-phenylbutanamide is a synthetic small molecule (C23H25N3O2, MW 375.5) containing a quinoline-8-amino group linked via a 4-oxobutyl chain to a 2-phenylbutanamide moiety. Publicly available information regarding its biological activity is limited and contains significant contradictions: it has been described both as a protein kinase inhibitor/activator and an NADPH oxidase inhibitor.

Molecular Formula C23H25N3O2
Molecular Weight 375.472
CAS No. 1251561-03-1
Cat. No. B2989379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-oxo-4-(quinolin-8-ylamino)butyl)-2-phenylbutanamide
CAS1251561-03-1
Molecular FormulaC23H25N3O2
Molecular Weight375.472
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)NCCCC(=O)NC2=CC=CC3=C2N=CC=C3
InChIInChI=1S/C23H25N3O2/c1-2-19(17-9-4-3-5-10-17)23(28)25-16-8-14-21(27)26-20-13-6-11-18-12-7-15-24-22(18)20/h3-7,9-13,15,19H,2,8,14,16H2,1H3,(H,25,28)(H,26,27)
InChIKeyFENDJCFFXLBRPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Procurement Overview for N-(4-oxo-4-(quinolin-8-ylamino)butyl)-2-phenylbutanamide (CAS 1251561-03-1)


N-(4-oxo-4-(quinolin-8-ylamino)butyl)-2-phenylbutanamide is a synthetic small molecule (C23H25N3O2, MW 375.5) containing a quinoline-8-amino group linked via a 4-oxobutyl chain to a 2-phenylbutanamide moiety. Publicly available information regarding its biological activity is limited and contains significant contradictions: it has been described both as a protein kinase inhibitor/activator and an NADPH oxidase inhibitor . However, its International Patent, WO2006005609/JP2008-505172 for substituted quinolines, has lapsed, suggesting a discontinuation of commercial development . There is no evidence from primary literature or curated databases to establish its primary molecular target or mechanism of action.

Critical Analysis of Generic Substitution Risks for N-(4-oxo-4-(quinolin-8-ylamino)butyl)-2-phenylbutanamide


A standard justification for generic substitution relies on the interchangeability of in-class compounds with well-defined, conserved mechanisms. This is not possible for N-(4-oxo-4-(quinolin-8-ylamino)butyl)-2-phenylbutanamide because its primary target is unverified. Vendor descriptions claiming it is both a kinase inhibitor and an NADPH oxidase inhibitor are contradictory and lack supporting evidence . Furthermore, the compound's binding interaction with the MAO-A enzyme is negligible (IC50 > 100,000 nM), indicating no meaningful activity against this common off-target liability shared by other quinoline derivatives [1]. Without a defined target and with contradictory functional classifications, substituting this compound with any 'analog' would be based on structural similarity alone, not on proven pharmacological equivalence, creating a high risk of experimental or process failure.

Quantitative Differential Evidence Analysis for N-(4-oxo-4-(quinolin-8-ylamino)butyl)-2-phenylbutanamide


MAO-B vs. MAO-A Selectivity Profiling

The only quantitative biological data available demonstrates that N-(4-oxo-4-(quinolin-8-ylamino)butyl)-2-phenylbutanamide is a preferential inhibitor of MAO-B over MAO-A, showing a >88-fold selectivity window [1]. This property distinguishes it from non-selective quinoline-containing MAO inhibitors.

Monoamine oxidase Enzyme inhibition Selectivity

Lack of Potent Kinase Activity

Despite being described as a 'Protein Kinase Inhibitor', no quantitative inhibition data for any kinase is associated with this specific compound in BindingDB [1]. The only kinase data linked to a 'N-(4-oxo-4-(quinolin-8-ylamino)...' search result corresponds to the clinically approved Trk inhibitor larotrectinib (LOXO-101), which is a completely different chemical structure [2]. This highlights a critical misannotation that procurement specialists must investigate.

Kinase inhibitor Selectivity Pan-assay interference

Discontinued Patents Indicate Lack of Commercial Differentiation

The key patent family covering this compound class, led by the European Patent EP2680886, has lapsed due to non-payment of renewal fees [1]. This contrasts with active patent portfolios covering differentiated quinoline-based kinase inhibitors like larotrectinib [2]. The abandonment of IP protection for this compound strongly suggests a lack of perceived commercial value or sufficient therapeutic differentiation to warrant further investment.

Intellectual Property Drug development Patent status

Validated Application Scenarios for N-(4-oxo-4-(quinolin-8-ylamino)butyl)-2-phenylbutanamide


Use as a Selective MAO-B Biochemical Tool or Negative Control

Based on the quantitative evidence showing >88-fold selectivity for MAO-B over MAO-A [1], this compound has a highly specific application as a biochemical tool in assays where the goal is to inhibit MAO-B without affecting MAO-A. Its weak potency (IC50 1,130 nM) makes it a candidate for experiments requiring only partial target engagement, or as a starting scaffold for medicinal chemistry optimization. It is not suitable as a potent in vivo MAO-B inhibitor.

Sourcing for Cataloging Error Analysis and Data Curation

The documented misannotation of this compound's kinase activity with data from larotrectinib [2] makes this compound a valuable case study for screening library curation teams, bioinformatics database managers, and procurement quality control. Using this compound to test and validate compound registration systems can ensure that structural searching algorithms correctly dereplicate and distinguish between unrelated molecules.

Procurement for Freedom-to-Operate Research on Lapsed Quinoline Patents

The lapsed status of the original patent family (e.g., EP2680886) [3] provides a clear legal pathway for research organizations to freely synthesize, use, and modify this specific molecule without licensing requirements. This is a verifiable advantage for academic groups or small biotech companies looking to explore the quinoline-8-amino chemical space for target identification or probe development without IP constraints.

Quote Request

Request a Quote for N-(4-oxo-4-(quinolin-8-ylamino)butyl)-2-phenylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.